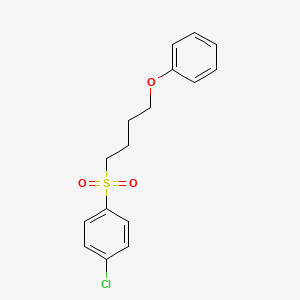

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Chloro-4-(4-phenoxybutylsulfonyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, and is substituted with a chloro group, a phenoxy group, and a butylsulfonyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, phenoxy, and butylsulfonyl groups onto the benzene ring . The exact method would depend on the specific reactions used and the order in which the groups are introduced. It’s important to note that the order of reactions can be critical to the success of the synthesis .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with the aforementioned groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. Benzene rings can undergo a variety of reactions, including electrophilic substitution reactions . The presence of the chloro, phenoxy, and butylsulfonyl groups could influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . The presence of the chloro, phenoxy, and butylsulfonyl groups could influence these properties .Scientific Research Applications

Catalysis and Chemical Synthesis

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene has been explored in the field of catalysis and chemical synthesis. For instance, it has been involved in the chloromethylation of certain benzene derivatives, demonstrating its potential in synthesizing various chemical compounds. This is seen in the improved yield and selectivity for the chloromethylation of related benzene compounds (Yang Yi, 2009).

Pharmaceutical and Medical Research

In pharmaceutical and medical research, derivatives of this compound have been synthesized and investigated for their antimicrobial activities. These derivatives exhibit potential in combating various bacterial strains, indicating the compound's significance in developing new antimicrobial agents (Hitesh Dave et al., 2013).

Polymerization and Material Science

In the field of polymerization and material science, this compound has shown relevance in the synthesis of various polymers. Its derivatives have been used as initiator/transfer agents for cationic polymerizations, indicating its utility in creating novel polymeric materials (T. Dittmer et al., 1992).

Environmental Chemistry

In environmental chemistry, derivatives of this compound have been studied for their behavior in different environmental conditions. For instance, research on the electrochemical reduction of related chloro-phenoxybenzene compounds has implications for understanding and mitigating environmental pollutants (Angela A. Peverly et al., 2014).

Catalytic Applications

The compound has also found application in catalytic processes. Studies involving the synthesis of benzene derivatives using similar compounds suggest potential uses in various catalytic and chemical transformation processes (Z. Karimi-Jaberi et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-chloro-4-(4-phenoxybutylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c17-14-8-10-16(11-9-14)21(18,19)13-5-4-12-20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEURPQVXZFZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)

![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2454757.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)

![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)